molecular formula C17H19NO2 B4908452 N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide

N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide

Cat. No.: B4908452
M. Wt: 269.34 g/mol
InChI Key: OETSIGUWCLHXHL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H19NO2 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.141578849 g/mol and the complexity rating of the compound is 291. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide has been studied in the context of synthetic chemistry, particularly in the conversion and characterization of related compounds. For example, Bourke and Collins (1997) explored the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into various compounds, including those structurally related to this compound (Bourke & Collins, 1997). Similarly, Demir et al. (2015) examined the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction and DFT calculations, which offers insights into the structural properties of similar compounds (Demir et al., 2015).

Antioxidant Properties

Research into the antioxidant properties of related compounds is another area of interest. Choudhary et al. (2008) isolated two new phenylpropanoids from Lindelofia stylosa, one of which was a derivative of this compound, and assessed their antioxidant activity (Choudhary et al., 2008).

Corrosion Inhibition

The application of this compound derivatives in corrosion inhibition has been studied. Abu-Rayyan et al. (2022) investigated the impact of synthetic acrylamide derivatives on copper corrosion inhibition, providing insights into the broader applications of similar chemical structures in industrial settings (Abu-Rayyan et al., 2022).

Electrochemical Properties

Studies on the electrochemical properties of compounds related to this compound have also been conducted. For example, Liou and Lin (2009) synthesized a series of novel polyamides, including derivatives of this compound, and explored their electrochemical properties, indicating potential applications in materials science and electronics (Liou & Lin, 2009).

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13(12-14-6-4-3-5-7-14)17(19)18-15-8-10-16(20-2)11-9-15/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETSIGUWCLHXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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